![molecular formula C9H10F3NO2 B071347 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 176910-42-2](/img/structure/B71347.png)
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one, also known as Tropinone, is a bicyclic organic compound that has been widely used in scientific research for its unique chemical properties. Tropinone is a precursor to numerous important alkaloids, including cocaine, atropine, and scopolamine. In
Wirkmechanismus
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one acts as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting this enzyme, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one increases the levels of acetylcholine in the brain, leading to enhanced neurotransmission. This mechanism of action is responsible for the analgesic, anticonvulsant, and anesthetic properties of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one.
Biochemische Und Physiologische Effekte
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, leading to enhanced neurotransmission. It has also been found to have anticonvulsant and analgesic properties. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as an anesthetic due to its ability to induce sedation and reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has numerous advantages for laboratory experiments. It is readily available in large quantities and is relatively inexpensive. It has a well-established synthesis method and has been extensively studied for its chemical and pharmacological properties. However, 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one also has limitations for laboratory experiments. It is a controlled substance and requires special handling and storage. It is also highly reactive and can be dangerous if not handled properly.
Zukünftige Richtungen
There are numerous future directions for the study of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. One potential direction is the development of new drugs based on 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one that have improved pharmacological properties. Another direction is the study of the mechanism of action of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one and its effects on neurotransmission. The synthesis of new analogs of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one with different chemical properties could also be explored. Additionally, the use of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one as a starting material for the synthesis of other important alkaloids could be further investigated.
Synthesemethoden
The synthesis of 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one involves the reaction of cyclohexanone with hydroxylamine to form an oxime, which is then converted to an amide by reacting with trifluoroacetic anhydride. The amide is then subjected to a Hofmann degradation reaction to yield 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one. This synthesis method has been widely used in the laboratory to produce 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one in large quantities for scientific research.
Wissenschaftliche Forschungsanwendungen
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been extensively studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anticonvulsant, analgesic, and anesthetic properties. It has also been used as a precursor for the synthesis of numerous important alkaloids, including cocaine, atropine, and scopolamine. 8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one has been used as a starting material for the synthesis of new drugs with improved pharmacological properties.
Eigenschaften
CAS-Nummer |
176910-42-2 |
|---|---|
Produktname |
8-Trifluoroacetyl-8-azabicyclo[3.2.1]octan-3-one |
Molekularformel |
C9H10F3NO2 |
Molekulargewicht |
221.18 g/mol |
IUPAC-Name |
8-(2,2,2-trifluoroacetyl)-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C9H10F3NO2/c10-9(11,12)8(15)13-5-1-2-6(13)4-7(14)3-5/h5-6H,1-4H2 |
InChI-Schlüssel |
VQAKWLUSFTURKR-UHFFFAOYSA-N |
SMILES |
C1CC2CC(=O)CC1N2C(=O)C(F)(F)F |
Kanonische SMILES |
C1CC2CC(=O)CC1N2C(=O)C(F)(F)F |
Synonyme |
8-Azabicyclo[3.2.1]octan-3-one, 8-(trifluoroacetyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



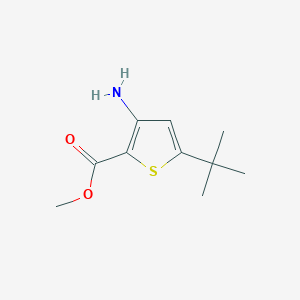
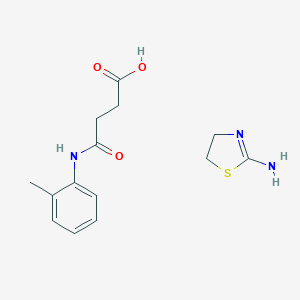
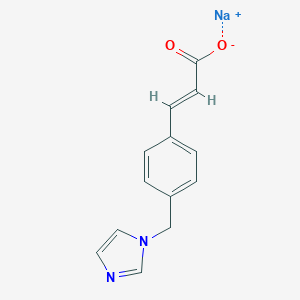


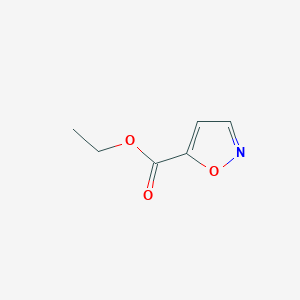
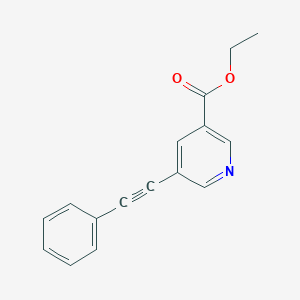
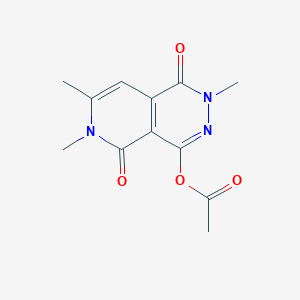
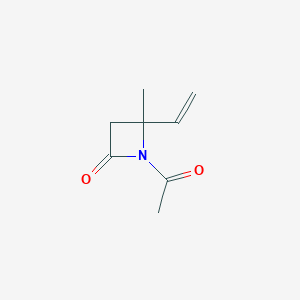
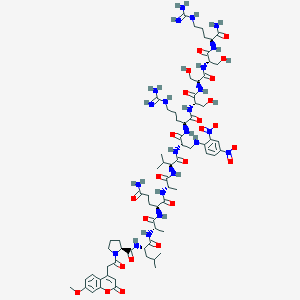
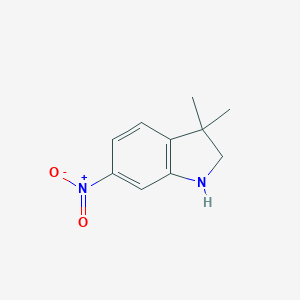
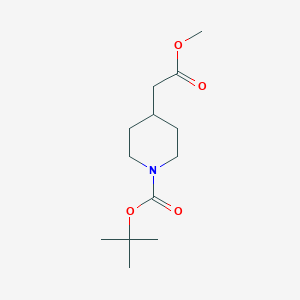
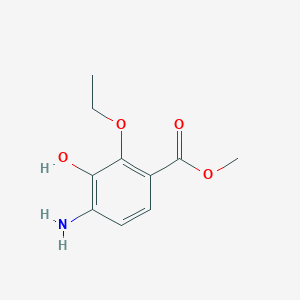
![2-Butylbenzo[d]thiazol-7-ol](/img/structure/B71295.png)